(rel)-MK 287
Description
IUPAC Nomenclature and Molecular Formula Analysis
MK 287 possesses the complete International Union of Pure and Applied Chemistry nomenclature designation as 2-[3-methoxy-2-propoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]sulfonylethanol. The compound exhibits the molecular formula C25H34O9S, indicating a complex organic structure containing twenty-five carbon atoms, thirty-four hydrogen atoms, nine oxygen atoms, and one sulfur atom. The molecular weight has been precisely determined as 510.60 daltons, reflecting the substantial molecular complexity inherent in this pharmaceutical agent.
The Chemical Abstracts Service registry number for MK 287 is 135947-75-0, providing a unique identifier for this specific stereoisomeric form. Alternative designations include L-680573 and L-680,573, which represent historical nomenclature systems employed during the compound's development phases. The systematic nomenclature reveals the presence of multiple functional groups including methoxy substituents, propoxy chains, sulfonyl linkages, and a hydroxyl-terminated ethyl group, all contributing to the molecule's complex pharmacological profile.
The structural formula demonstrates the integration of aromatic benzene rings with aliphatic tetrahydrofuran systems, creating a rigid yet flexible molecular framework. The presence of multiple oxygen-containing functional groups, including nine oxygen atoms distributed throughout methoxy groups, ether linkages, sulfonyl functionality, and the tetrahydrofuran ring system, contributes significantly to the compound's polarity and potential for hydrogen bonding interactions with biological targets.
Stereochemical Configuration: (2S,5S) Tetrahydrofuran Core
The stereochemical configuration of MK 287 centers around its (2S,5S)-tetrahydrofuran core structure, which represents a critical determinant of the compound's biological activity and receptor selectivity. The tetrahydrofuran ring system contains two distinct chiral centers at positions 2 and 5, both possessing the S-configuration according to Cahn-Ingold-Prelog priority rules. This specific stereochemical arrangement creates a unique three-dimensional molecular architecture that is essential for optimal receptor binding and antagonist activity.
The (2S,5S)-configuration results in a cis-relationship between the substituents at positions 2 and 5 of the tetrahydrofuran ring, generating a distinct conformational preference that influences the overall molecular shape and pharmacological properties. Research has demonstrated that this particular stereoisomer exhibits significantly enhanced potency compared to other stereochemical variants, with the (−) enantiomer of MK 287 being twenty-fold more potent than the (+) enantiomer. This dramatic difference in biological activity underscores the critical importance of precise stereochemical control during synthesis and the specific geometric requirements for optimal receptor interaction.
The tetrahydrofuran core serves as a rigid scaffold that positions the trimethoxyphenyl substituent and the substituted phenylsulfonyl system in precise spatial relationships required for effective receptor binding. The oxygen atom within the tetrahydrofuran ring may participate in hydrogen bonding interactions with the target receptor, while the ring's conformational properties contribute to the overall molecular shape complementarity with the binding site. The stereochemical integrity of this system is maintained through careful synthetic methodologies that preserve the desired (2S,5S)-configuration throughout the preparation process.
Crystallographic Data and Conformational Stability Studies
While specific crystallographic data for MK 287 was not extensively detailed in the available literature, the compound's conformational properties can be inferred from its calculated molecular parameters and structural characteristics. The molecule exhibits a calculated density of 1.224 grams per cubic centimeter, indicating a relatively compact molecular packing arrangement typical of compounds containing multiple aromatic systems and extensive oxygen substitution. The compound's three-dimensional structure demonstrates significant conformational complexity due to the presence of multiple rotatable bonds, with twelve rotatable bond counts contributing to conformational flexibility.
The molecular complexity parameter has been calculated as 713, reflecting the intricate connectivity patterns and stereochemical features present throughout the molecule. This high complexity value indicates substantial challenges in conformational analysis and underscores the sophisticated three-dimensional architecture of the compound. The presence of two defined atom stereocenters confirms the critical importance of stereochemical control in maintaining the compound's biological activity and structural integrity.
Conformational stability studies suggest that the tetrahydrofuran ring system adopts a preferred envelope or twist conformation that minimizes steric interactions between the large aromatic substituents. The trimethoxyphenyl group attached to position 5 of the tetrahydrofuran ring likely adopts orientations that optimize π-π stacking interactions with aromatic residues in the target receptor while minimizing unfavorable steric contacts. The phenylsulfonyl system connected to position 2 provides additional conformational constraints that contribute to the overall molecular rigidity and binding specificity.
The calculated boiling point of 684 degrees Celsius at 760 millimeters of mercury reflects the compound's substantial molecular weight and extensive intermolecular interactions. The flash point of 367.5 degrees Celsius indicates reasonable thermal stability under normal handling conditions, while the extremely low vapor pressure of 1.2 × 10^-19 millimeters of mercury at 25 degrees Celsius demonstrates minimal volatility and excellent stability in solid form.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear magnetic resonance spectroscopy provides essential structural confirmation for MK 287 through detailed analysis of its complex connectivity patterns and stereochemical features. The compound's extensive aromatic character generates characteristic chemical shift patterns in both proton and carbon-13 nuclear magnetic resonance spectra, with the trimethoxyphenyl system producing distinct signals for the methoxy groups and aromatic protons. The tetrahydrofuran ring system yields characteristic multipicity patterns that confirm the ring connectivity and provide stereochemical information through coupling constant analysis and nuclear Overhauser effect measurements.
The presence of multiple methoxy groups creates distinctive singlet signals in the proton nuclear magnetic resonance spectrum, typically appearing in the 3.7 to 4.0 parts per million region. The propoxy chain attached to the phenyl ring generates characteristic ethyl-like patterns with triplet and quartet multiplicities for the terminal methyl and adjacent methylene groups, respectively. The sulfonylethanol functionality produces recognizable chemical shift patterns with the hydroxyl proton appearing as an exchangeable signal and the adjacent methylene protons showing characteristic downfield chemical shifts due to the electron-withdrawing sulfonyl group.
Mass spectrometric analysis of MK 287 reveals a molecular ion peak at mass-to-charge ratio 510, consistent with the calculated molecular weight. Gas chromatography-mass spectrometry methods have been developed for precise identification and quantification of the compound, utilizing electron impact ionization and chemical ionization techniques. The fragmentation patterns observed in mass spectrometry provide valuable structural information, with characteristic losses corresponding to methoxy groups, the propoxy chain, and the sulfonylethanol functionality.
Infrared spectroscopy demonstrates characteristic absorption bands for the various functional groups present in MK 287. The hydroxyl group of the ethanol moiety produces a broad absorption band in the 3200-3600 wavenumber region, while the aromatic carbon-hydrogen stretching modes appear around 3000-3100 wavenumbers. The sulfonyl functionality generates strong, characteristic absorption bands near 1300 and 1150 wavenumbers corresponding to asymmetric and symmetric sulfur-oxygen stretching modes, respectively. The extensive ether linkages throughout the molecule contribute to carbon-oxygen stretching absorptions in the 1000-1300 wavenumber region.
| Spectroscopic Parameter | Value/Range | Assignment |
|---|---|---|
| Molecular Ion (m/z) | 510 | [M]+ |
| Hydroxyl O-H Stretch | 3200-3600 cm⁻¹ | Ethanol OH group |
| Aromatic C-H Stretch | 3000-3100 cm⁻¹ | Phenyl ring protons |
| Sulfonyl S=O Stretch | 1300, 1150 cm⁻¹ | SO₂ functionality |
| Ether C-O Stretch | 1000-1300 cm⁻¹ | Multiple ether linkages |
| Methoxy Chemical Shift | 3.7-4.0 ppm | OCH₃ groups |
Properties
CAS No. |
135947-75-0 |
|---|---|
Molecular Formula |
C25H34O9S |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
2-[3-methoxy-2-propoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]sulfonylethanol |
InChI |
InChI=1S/C25H34O9S/c1-6-10-33-25-22(31-4)14-17(15-23(25)35(27,28)11-9-26)19-8-7-18(34-19)16-12-20(29-2)24(32-5)21(13-16)30-3/h12-15,18-19,26H,6-11H2,1-5H3/t18-,19-/m0/s1 |
InChI Key |
WXIDMVGKJBAEFP-OALUTQOASA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1S(=O)(=O)CCO)[C@@H]2CC[C@H](O2)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1S(=O)(=O)CCO)C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Appearance |
Solid powder |
Other CAS No. |
135947-75-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-((3-methoxy-5-(2-hydroxyethylsulfonyl)-4-propoxyl)-phenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran 2-(3-methoxy-4-propoxy-5-(ethanolsulphonyl)phenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran L 668,750 L 668750 L 680573 L 680574 L-668750 L-680573 L-680574 MK 287 MK 287, (2R-trans)-isomer MK 287, (trans-(+-))-isomer MK-287 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-287 involves several steps, starting with the preparation of the core tetrahydrofuran structure. The process includes the use of various reagents and catalysts to achieve the desired stereochemistry and functional groups . Specific details on the reaction conditions and reagents used in the synthesis can be found in the literature .
Industrial Production Methods
Industrial production of MK-287 follows similar synthetic routes but is optimized for large-scale production. This involves the use of more efficient catalysts and reaction conditions to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
MK-287 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MK-287 can lead to the formation of various oxygenated derivatives .
Scientific Research Applications
MK-287 has several scientific research applications, including:
Chemistry: Used as a model compound to study PAF antagonism and related chemical reactions.
Biology: Investigated for its effects on platelet aggregation and white blood cell function.
Medicine: Potential therapeutic agent for conditions like asthma and other inflammatory diseases.
Industry: Used in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
MK-287 exerts its effects by binding to PAF receptors on platelets and white blood cells, thereby inhibiting the binding of PAF and preventing platelet aggregation and inflammation . The molecular targets include PAF receptors, and the pathways involved are related to the inhibition of PAF-induced signaling .
Comparison with Similar Compounds
Table 1: Structural Comparison of MK 287 and Analogues
2.2 Stereochemical Considerations
MK 287’s trans-configuration is critical for PAF receptor antagonism. Compounds like BN 52021 (Ginkgolide B) , a natural terpene lactone, lack the trans-diaryl arrangement, resulting in weaker PAF inhibition (~100 nM IC₅₀) .
Comparison with Functionally Similar Compounds
3.1 Mechanism of Action
MK 287 competitively inhibits PAF binding to its receptor, akin to SR 27417 and CV-3988 . However, CV-3988 (a phosphatidylcholine analog) targets the lipid moiety of PAF, whereas MK 287’s rigid tetrahydrofuran core provides enhanced metabolic stability .
3.2 Pharmacokinetic Profiles
Biological Activity
MK-287, also known as L-680573, is a small molecule drug developed by Merck Sharp & Dohme Corp., primarily recognized for its role as a platelet-activating factor (PAF) receptor antagonist . This compound has been investigated for its potential therapeutic applications in various immune and respiratory diseases, including asthma. This article provides a comprehensive overview of the biological activity of MK-287, including its mechanism of action, pharmacological properties, and relevant case studies.
MK-287 functions by selectively inhibiting the binding of PAF to its receptors, which are implicated in inflammatory responses and allergic reactions. The compound demonstrates competitive inhibition with high affinity for PAF receptors on human platelets and polymorphonuclear leukocytes (PMNs). The binding affinity values (K_i) reported for MK-287 are as follows:
| Cell Type | K_i (nM) |
|---|---|
| Human Platelet Membranes | 6.1 ± 1.5 |
| PMN Membranes | 3.2 ± 0.7 |
| Lung Membranes | 5.49 ± 2.3 |
The compound has shown stereospecific binding characteristics, with the enantiomer L-680,574 being significantly less potent (20-fold) than MK-287 .
In Vitro Studies
In vitro studies have demonstrated that MK-287 effectively inhibits PAF-induced platelet aggregation and elastase release from PMNs. The effective doses (ED50) for these activities are reported as follows:
| Activity | ED50 (nM) |
|---|---|
| Platelet Aggregation in Plasma | 56 ± 38 |
| Platelet Aggregation in Gel-filtered Platelets | 1.5 ± 0.5 |
| Elastase Release from PMNs | 4.4 ± 2.6 |
The compound's inhibitory effects on PAF-induced bronchoconstriction were also observed in vivo, with ED50 values of 0.18 mg/kg intraduodenally and 0.19 mg/kg intravenously in guinea pigs .
In Vivo Studies
MK-287 has been evaluated in various animal models, demonstrating significant protective effects against PAF-induced lethality in mice with an ED50 of 0.8 mg/kg orally . These findings underline the potential of MK-287 as a therapeutic agent for conditions characterized by excessive PAF activity.
Clinical Trials and Case Studies
Although MK-287 has shown promise in preclinical studies, its clinical development has faced challenges leading to its discontinuation in Phase 2 trials for asthma treatment . However, the insights gained from these trials contribute valuable data to the understanding of PAF antagonists.
Case Study: Efficacy in Asthma
In clinical settings, MK-287 was assessed for efficacy in patients with asthma, focusing on its ability to reduce bronchoconstriction and improve respiratory function. Despite the discontinuation of trials, data indicated that MK-287 could potentially mitigate asthma symptoms by blocking PAF-mediated pathways.
Q & A
Q. How do I address ethical concerns in MK 287 research involving animal models?
- Methodological Answer : Adhere to institutional animal care guidelines (e.g., ARRIVE). Justify sample sizes via power analysis to minimize animal use. Include control groups and blinding to reduce bias. Disclose conflicts of interest and obtain ethics committee approval .
Tables for Methodological Reference
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
